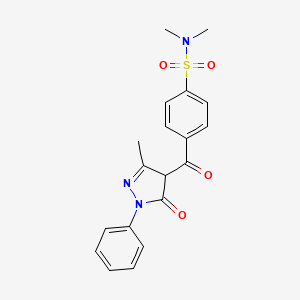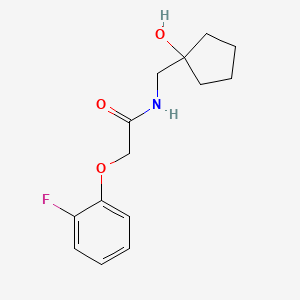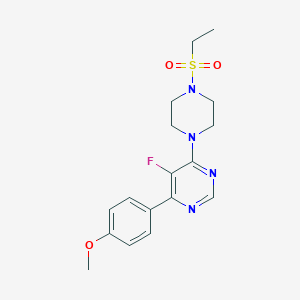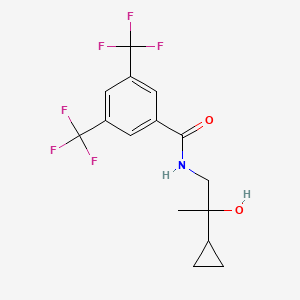
4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4NO5S2 and its molecular weight is 477.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide belongs to a class of compounds that have diverse applications in scientific research due to their unique chemical properties. These compounds are utilized in the synthesis of various heterocyclic compounds, demonstrating significant utility in organic chemistry. For instance, research highlights the use of benzenesulfonamides in intramolecular substitution reactions to produce ring-fluorinated isoquinolines and quinolines, showcasing their role in the construction of complex molecular structures (J. Ichikawa et al., 2006).
Biological Applications
The exploration of benzenesulfonamide derivatives extends into biological and medicinal research. These compounds serve as scaffolds for the development of inhibitors targeting specific enzymes, such as cyclooxygenase-2 (COX-2), indicating their potential in therapeutic applications. For example, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have led to the identification of potent COX-2 inhibitors, which have significant implications for the treatment of inflammatory conditions (Hiromasa Hashimoto et al., 2002).
Material Science and Catalysis
In material science, the properties of sulfonamides, particularly those with fluorine substitutions, have been investigated for their potential in creating new materials and catalysis. The incorporation of fluorine atoms into benzenesulfonamides is shown to influence the polymorphic behavior of these compounds, which is crucial for the development of advanced materials with specific crystalline properties (S. Terada et al., 2012).
Fluorination Techniques
Significantly, the research on N-F fluorinating agents highlights the critical role of fluorinated benzenesulfonamides in facilitating fluorination reactions. These compounds are instrumental in introducing fluorine atoms into organic molecules, a process that is pivotal for the synthesis of fluorinated compounds with enhanced chemical and biological properties (T. Umemoto et al., 2021). This aspect of chemical research underscores the importance of such sulfonamides in the development of new fluorination methodologies, contributing to the advancement of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO5S2/c20-16-9-8-14(11-15(16)19(21,22)23)31(27,28)24-12-18(17-7-4-10-29-17)30(25,26)13-5-2-1-3-6-13/h1-11,18,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKCVKKTUBAIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2466021.png)


![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)

![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)
![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)

![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)
![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)
